Cas no 190779-61-4 (Benzene,2,4-bis(bromomethyl)-1,3,5-triethyl-)

Benzene,2,4-bis(bromomethyl)-1,3,5-triethyl- is a brominated aromatic compound featuring two bromomethyl groups and three ethyl substituents on a benzene ring. This structure imparts reactivity suitable for further functionalization, particularly in nucleophilic substitution reactions, making it valuable in synthetic organic chemistry. The presence of bromomethyl groups enhances its utility as an intermediate in cross-coupling reactions or polymer synthesis. The ethyl groups contribute to steric and electronic modulation, influencing solubility and reactivity. Its well-defined molecular architecture ensures consistency in applications such as ligand design or material science. Proper handling is essential due to the potential lability of the bromomethyl moieties under reactive conditions.
Benzene,2,4-bis(bromomethyl)-1,3,5-triethyl- structure
190779-61-4 structure
Product Name:Benzene,2,4-bis(bromomethyl)-1,3,5-triethyl-
CAS No:190779-61-4
MF:C14H20Br2
MW:348.116602897644
MDL:MFCD21496211
CID:135689
PubChem ID:10904168
Update Time:2025-06-03

Benzene,2,4-bis(bromomethyl)-1,3,5-triethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzene,2,4-bis(bromomethyl)-1,3,5-triethyl-
    • 2,4-bis(bromomethyl)-1,3,5-triethylbenzene
    • 2,4-bis-bromomethyl-1,3,5-triethyl-benzene
    • BEN088
    • 2,4-BIS-(BROMOMETHYL)-1,3,5-TRIETHYLBENZENE
    • Benzene, 2,4-bis(bromomethyl)-1,3,5-triethyl-
    • 190779-61-4
    • AKOS032947892
    • 3-CHLORO-2,4-TRIMETHYLENENGLUTACONDIANILHYDROCHLORIDE
    • DTXSID00447850
    • FT-0703439
    • 2,4-bis-(bromomethyl)-1,3,5-triethyl benzene
    • MDL: MFCD21496211
    • Inchi: 1S/C14H20Br2/c1-4-10-7-11(5-2)14(9-16)12(6-3)13(10)8-15/h7H,4-6,8-9H2,1-3H3
    • InChI Key: HPICIYNHRQVDCM-UHFFFAOYSA-N
    • SMILES: BrCC1C(CC)=CC(CC)=C(CBr)C=1CC

Computed Properties

  • Exact Mass: 345.99300
  • Monoisotopic Mass: 345.99318g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.41
  • Boiling Point: 342.5°C at 760 mmHg
  • Flash Point: 187.2°C
  • Refractive Index: 1.563
  • PSA: 0.00000
  • LogP: 5.16360

Benzene,2,4-bis(bromomethyl)-1,3,5-triethyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D487767-1g
2,4-bis(bromomethyl)-1,3,5-triethylbenzene
190779-61-4 95%
1g
$660 2024-08-03
eNovation Chemicals LLC
D487767-1g
2,4-bis(bromomethyl)-1,3,5-triethylbenzene
190779-61-4 95%
1g
$660 2025-02-21
eNovation Chemicals LLC
D487767-1g
2,4-bis(bromomethyl)-1,3,5-triethylbenzene
190779-61-4 95%
1g
$660 2025-02-19

Benzene,2,4-bis(bromomethyl)-1,3,5-triethyl- Production Method

Benzene,2,4-bis(bromomethyl)-1,3,5-triethyl- Related Literature

Additional information on Benzene,2,4-bis(bromomethyl)-1,3,5-triethyl-

Introduction to Benzene,2,4-bis(bromomethyl)-1,3,5-triethyl- (CAS No. 190779-61-4)

Benzene,2,4-bis(bromomethyl)-1,3,5-triethyl- is a specialized organic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 190779-61-4, features a benzene ring substituted with bromomethyl groups at the 2 and 4 positions and triethyl groups at the 1, 3, and 5 positions. Its distinct chemical properties make it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The molecular formula of Benzene,2,4-bis(bromomethyl)-1,3,5-triethyl- is C11H17Br2, reflecting its composition of carbon, hydrogen, and bromine atoms. The presence of bromomethyl groups (–CH2Br) introduces reactive sites that can undergo further functionalization, making this compound a versatile building block for drug discovery and development. The triethyl substitution pattern provides steric hindrance and electronic effects that influence the reactivity and stability of the molecule.

In recent years, there has been growing interest in the applications of Benzene,2,4-bis(bromomethyl)-1,3,5-triethyl- in the synthesis of novel therapeutic agents. One notable area of research involves its use in the development of antiviral and anticancer drugs. The bromomethyl groups can be selectively modified to introduce pharmacophores that interact with biological targets. For instance, studies have demonstrated its utility in constructing complex molecules with enhanced binding affinity to viral proteases or kinases.

A particularly intriguing application of this compound is in the design of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. By leveraging the reactive nature of the bromomethyl groups, researchers can attach specific residues that disrupt kinase activity. Recent advancements in medicinal chemistry have shown that derivatives of Benzene,2,4-bis(bromomethyl)-1,3,5-triethyl- exhibit promising inhibitory effects on certain kinases while maintaining selectivity against closely related enzymes.

The synthesis of Benzene,2,4-bis(bromomethyl)-1,3,5-triethyl- involves multi-step organic reactions that require precise control over reaction conditions. Typically, it begins with the bromination of ethyl-substituted benzene derivatives followed by selective methylation at specific positions. The introduction of bromomethyl groups is a critical step and often requires protective group strategies to prevent unwanted side reactions. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications.

The structural features of Benzene,2,4-bis(bromomethyl)-1,3,5-triethyl- also make it a valuable material in polymer science. Researchers have explored its potential as a monomer or crosslinking agent in the development of novel polymers with tailored properties. These polymers can exhibit enhanced mechanical strength, thermal stability, or biodegradability depending on the functionalization strategy employed. Such materials have applications in coatings, adhesives, and even biomedicine.

In conclusion,Benzene,2,4-bis(bromomethyl)-1,3,5-triethyl- (CAS No. 190779-61-4) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structure and reactivity make it an indispensable tool for chemists and researchers working on cutting-edge therapeutics and advanced materials. As our understanding of molecular interactions continues to evolve,the applications of this compound are expected to expand further,driving innovation across multiple scientific disciplines.

Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD